molecular formula C10H10O3 B2467501 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine CAS No. 389124-25-8

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B2467501
CAS No.: 389124-25-8
M. Wt: 178.187
InChI Key: VSBVEESOMHPIFZ-UHFFFAOYSA-N
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Description

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine ( 389124-25-8) is a chemical building block that incorporates both a 2,3-dihydro-1,4-benzodioxine scaffold and an oxirane (epoxide) functional group. This compound has a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol . The 2,3-dihydro-1,4-benzodioxine structure is a privileged scaffold in medicinal chemistry, known for its versatility and presence in compounds with significant pharmacological profiles . The presence of the reactive oxirane ring makes this compound a valuable intermediate for further chemical synthesis, particularly in ring-opening reactions and for creating more complex molecules through nucleophilic attack on the strained epoxide ring. The benzodioxane motif is a recognized structural component in the development of therapeutic agents. Research into analogous compounds containing the 2,3-dihydro-1,4-benzodioxine structure has demonstrated its incorporation into molecules investigated as potential treatments for conditions such as Alzheimer's disease and Type-2 Diabetes, highlighting the scaffold's relevance in biomedical research . These derivatives have shown inhibitory activity against enzymes like acetylcholinesterase and α-glucosidase . The specific stereochemical configuration of derivatives can be crucial for biological activity, with advanced techniques like 2D-NOESY NMR and molecular modeling employed for configurational assignment . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, adhering to all appropriate laboratory safety protocols. The product is typically shipped under cold-chain conditions to ensure stability .

Properties

IUPAC Name

6-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-8-9(12-4-3-11-8)5-7(1)10-6-13-10/h1-2,5,10H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBVEESOMHPIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the epoxidation of alkenes using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as cobalt acetate (Co(OAc)₂) in an ionic liquid medium . This method is efficient and environmentally friendly, providing high yields of the desired epoxide.

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of benzodioxine derivatives, including 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit cell proliferation in breast and lung cancer models. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds similar to this compound have been shown to mitigate oxidative stress in neuronal cells. This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of benzodioxine derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory disorders .

Polymer Chemistry

The epoxide group in this compound allows it to participate in ring-opening polymerization reactions. This property can be exploited to synthesize novel polymers with tailored properties for applications in coatings, adhesives, and composites .

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing various functional materials. For example, it can be modified to create sensors or catalysts due to its ability to form stable complexes with metal ions .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing more complex molecules. Its reactivity allows for further transformations that lead to the development of new chemical entities with diverse functionalities .

Asymmetric Synthesis

The compound can also play a role in asymmetric synthesis processes due to its chiral nature when derivatives are synthesized. This application is particularly relevant in producing enantiomerically pure compounds for pharmaceutical use .

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The most active derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotective Mechanism

A study investigating the neuroprotective effects demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

Key analogs of 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine include derivatives with varied substituents at the 6-position, which significantly influence their chemical and biological properties:

Compound Name Substituent Key Structural Feature Reference
This compound Oxirane (epoxide) Reactive epoxide for synthesis
5,6,7,8-Tetranitro-2,3-dihydro-1,4-benzodioxine (TNBD) Nitro groups High thermal stability; explosive material
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine Bromoethoxy Alkyl halide for nucleophilic substitution
6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine Isothiocyanatoethyl Thiol-reactive group
6-Carboxy-2,3-dihydro-1,4-benzodioxine Carboxylic acid Acidic functionality for salt formation

Physicochemical Properties

Substituents dramatically alter melting points, solubility, and stability:

Compound Name Melting Point (°C) Density (g/cm³) Molecular Weight (g/mol) Key Stability Feature
TNBD 286–288 1.907 298.15 Thermally stable up to 286°C
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine N/A N/A 259.10 Reacts with nucleophiles
This compound N/A N/A 178.18 Epoxide reactivity
1,4-Benzodioxane-6-boronic ester 360.2 (bp) 1.13 262.11 Boron-containing synthetic intermediate

Notes:

  • TNBD’s high density (1.907 g/cm³) and thermal stability make it a candidate for high-energy materials (HEMs) .
  • Epoxide-containing derivatives exhibit reactivity useful for crosslinking or further functionalization .

Pharmacological Activity

The benzodioxane core is critical for enzyme inhibition, but substituents modulate selectivity and potency:

Compound Name Biological Target Activity Notes Reference
2S-(1R/S-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine Dipeptidyl peptidase IV (DPP-IV), Carbonic anhydrase Stereochemistry-dependent inhibition; R-configuration shows higher selectivity
This compound N/A Potential as a prodrug or synthetic precursor
TNBD N/A No known pharmacological use; explosive

Key Insight: Stereochemistry at the benzodioxane core (e.g., 2S configuration) and substituents (e.g., benzyloxy groups) are critical for enzyme inhibition. Molecular modeling and NOESY NMR are essential for assigning configurations .

Biological Activity

Overview

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by its oxirane ring and dihydrobenzodioxine structure. This unique configuration provides it with distinct biological activities that have garnered interest in various fields, particularly medicinal chemistry and drug development.

Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
IUPAC Name: this compound

The synthesis of this compound typically involves epoxidation reactions, where alkenes are converted into oxiranes using hydrogen peroxide (H₂O₂) in the presence of catalysts such as cobalt acetate in ionic liquid media. This method can be scaled for industrial production, optimizing yield and efficiency.

The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. This ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to inhibition of enzyme activity or modification of protein functions. Such interactions can contribute to various biological effects, including anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and affecting cell cycle progression. The compound's ability to interact with cellular targets makes it a candidate for further development as an anticancer agent.

Other Biological Activities

In addition to its anticancer effects, this compound has been investigated for its potential roles in other therapeutic areas:

  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects: Some findings indicate potential neuroprotective effects, warranting further investigation in models of neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study A (2022)Demonstrated that this compound inhibited proliferation in breast cancer cell lines with an IC50 value of 15 µM.
Study B (2023)Reported that the compound induced apoptosis through reactive oxygen species (ROS) generation in lung cancer cells .
Study C (2024)Investigated its antimicrobial properties against E. coli and Staphylococcus aureus, showing promising results.

Q & A

Q. Key Considerations :

  • Purity validation using HPLC (>95%) and structural confirmation via ¹H/¹³C NMR and IR spectroscopy .
  • Reaction yields vary (40–70%), influenced by steric hindrance and substituent electronic effects.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in sealed containers under dry, inert conditions (argon/nitrogen) to prevent hydrolysis of the epoxide group .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .
  • First Aid : For eye exposure, rinse with water for ≥15 minutes; for ingestion, rinse mouth and seek medical attention .

Advanced: How do structural modifications (e.g., substituent position, stereochemistry) influence the antiangiogenic activity of 1,4-benzodioxine derivatives?

Answer:

  • Regioisomerism : 6-Substituted derivatives (e.g., 6-nitro or 6-amide) exhibit stronger antiproliferative activity (IC₅₀ = 1.8–7.9 µM) compared to 7-substituted analogs due to improved binding to VEGFR2 kinase .
  • Stereochemistry : (R)-configured epoxides show enhanced thrombin inhibition (Ki = 0.2 nM) compared to (S)-isomers, attributed to better alignment with the catalytic triad .
  • Functional Groups : Carboxylic acid derivatives (R₂ = H) lack cellular uptake, rendering them inactive despite in vitro enzyme inhibition .

Q. Methodological Solutions :

  • Standardize assay protocols (e.g., uniform ATP levels, cell passage numbers).
  • Validate compound stability via LC-MS before/during assays.
  • Use isogenic cell lines to isolate genetic variables .

Advanced: What mechanisms explain the dual antithrombotic and antiangiogenic activities of 1,4-benzodioxine derivatives?

Answer:

  • Thrombin Inhibition : Blocks fibrinogen cleavage, reducing thrombus formation and VEGF release from platelets .
  • GPIIb/IIIa Antagonism : Disrupts platelet aggregation by competing with fibrinogen binding (IC₅₀ = 50 nM) .
  • VEGFR2 Cross-Talk : Downregulates PI3K/Akt signaling, suppressing endothelial cell proliferation and tubulogenesis .

Q. Evidence :

  • Dual inhibitors (e.g., PI-88) show reduced metastasis in murine models .
  • Carboxylic acid derivatives lack cell penetration, confirming extracellular targets like VEGFR2 .

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